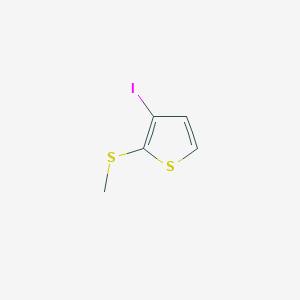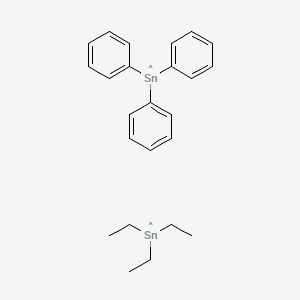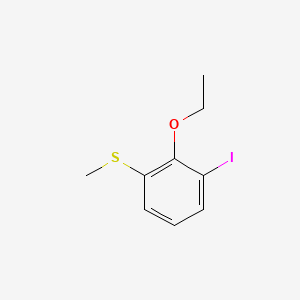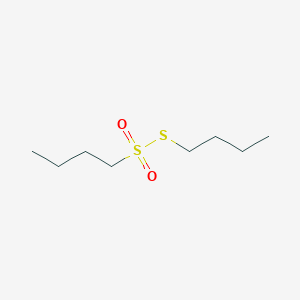
1-Butanesulfonothioic acid, S-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Butanesulfonothioic acid, S-butyl ester typically involves the reaction of butanesulfonyl chloride with butyl mercaptan under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
1-Butanesulfonothioic acid, S-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfonothioic acid ester to thiols or sulfides using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfonothioic acid esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butanesulfonothioic acid, S-butyl ester has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Butanesulfonothioic acid, S-butyl ester involves its interaction with nucleophiles and electrophiles. The sulfur atom in the compound can form bonds with various functional groups, leading to the formation of new chemical entities. This interaction can affect molecular targets and pathways, influencing biological processes and chemical reactions .
Comparación Con Compuestos Similares
1-Butanesulfonothioic acid, S-butyl ester can be compared with similar compounds such as:
1-Butanesulfonic acid, S-butyl ester: Similar structure but lacks the thio group, leading to different chemical reactivity.
1-Butanesulfonothioic acid, S-ethyl ester: Similar functional groups but with a shorter alkyl chain, affecting its physical and chemical properties.
1-Butanesulfonothioic acid, S-methyl ester: Even shorter alkyl chain, leading to different solubility and reactivity.
Propiedades
Número CAS |
1118-40-7 |
|---|---|
Fórmula molecular |
C8H18O2S2 |
Peso molecular |
210.4 g/mol |
Nombre IUPAC |
1-butylsulfonylsulfanylbutane |
InChI |
InChI=1S/C8H18O2S2/c1-3-5-7-11-12(9,10)8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
JNUPNCDGXZMJRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCSS(=O)(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14H-Dibenzo[a,j]xanthene](/img/structure/B14759983.png)

![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)

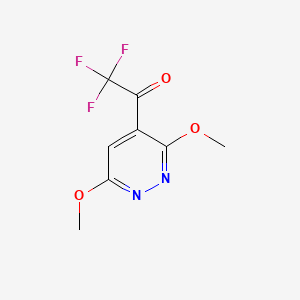
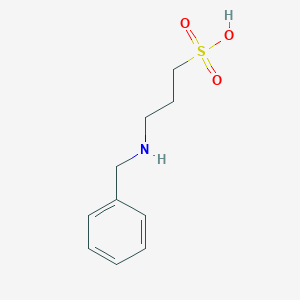
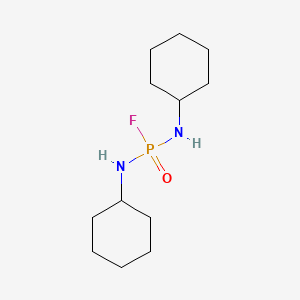
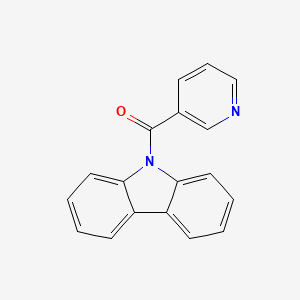
![(2-{[(3r,5r,6s)-1-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(4-Chloro-3-Fluorophenyl)-5-(3-Chlorophenyl)-3-Methyl-2-Oxopiperidin-3-Yl]methyl}-1,3-Thiazol-5-Yl)acetic Acid](/img/structure/B14760027.png)
